3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. The compound has been widely studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and sleep disorders.
Wirkmechanismus
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine acts as an agonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure activity. This compound also activates specific subtypes of GABA receptors, such as the δ-subunit-containing receptors, which are thought to play a role in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on seizure activity and cognitive function, this compound has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in various brain regions. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several advantages as a research tool, including its high potency and selectivity for specific GABA receptor subtypes. However, this compound also has some limitations, such as its relatively short half-life and the potential for tolerance and dependence with chronic use.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of interest is the development of more selective and potent GABA receptor agonists, which may have improved therapeutic potential and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neurotransmitter release and inflammation. Finally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 4-biphenylcarboxylic acid with pent-4-enoyl chloride in the presence of triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-3-methylisoxazole in the presence of sodium hydride to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.
Wissenschaftliche Forschungsanwendungen
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. This compound has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[3-(4-phenylphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-9-22(26)25-15-14-21-20(16-25)23(24-27-21)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h2,4-8,10-13H,1,3,9,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWZIMMLBPJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.